2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-22(2,3)29-21(28)25-13-7-12-24(14-15-25)19-17(20(26)27)10-11-18(23-19)16-8-5-4-6-9-16/h4-6,8-11H,7,12-15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQFKJJYZBBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid is a compound with potential biological significance, particularly in the context of therapeutic applications. Its structure suggests possible interactions with biological systems, making it a subject of interest in pharmacological research.
The molecular formula for this compound is with a molecular weight of 393.47 g/mol . The compound features a diazepane ring and a pyridine core, which are known to influence its biological activity.
Research indicates that compounds similar to this compound may interact with specific receptors or enzymes in the body. For instance, studies have shown that derivatives of diazepane can exhibit anti-inflammatory properties by modulating the activity of inflammatory pathways, particularly in lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been suggested to possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.
- Antifibrotic Properties : There is evidence indicating that this class of compounds may inhibit fibrotic processes in lung tissues, which is critical in diseases like COPD .
- Cell Proliferation Inhibition : Studies have shown that certain diazepane derivatives can reduce the proliferation of pathogenic lung epithelial stem cells, which are implicated in various lung diseases .
Case Studies
A study published in 2021 explored the effects of related compounds on lung epithelial cells. It was found that specific modifications to the diazepane structure could enhance its ability to inhibit mucus hypersecretion and reduce inflammatory cytokine production in vitro. This suggests that this compound may similarly affect these pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molecular Weight | 393.47 g/mol |
| CAS Number | Not specified |
| Biological Activities | Anti-inflammatory, Antifibrotic |
| Therapeutic Applications | COPD, idiopathic pulmonary fibrosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based distinctions between the target compound and analogous molecules:
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Structural Flexibility vs. Rigidity: The target compound’s diazepane ring introduces conformational flexibility, which may enhance binding to dynamic protein pockets compared to rigid dihydropyridines like AZ331 .
Functional Group Impact :
- The Boc group in the target compound and its analog () ensures amine protection during synthesis, but its bulkiness may limit membrane permeability in vivo compared to smaller esters (e.g., ’s methoxycarbonyl group) .
- The carboxylic acid moiety in the target compound enhances solubility relative to ester-containing analogs, which could influence bioavailability .
Pharmacological Context :
- Dihydropyridines like AZ331 are established calcium channel blockers, but the target compound’s diazepane and phenyl groups suggest divergent mechanisms, possibly targeting GABA receptors or kinases .
- The discontinued status of the target compound () may reflect challenges in scalability or specificity compared to commercially available analogs like those in .
Safety and Handling :
- Compounds with tert-butyl esters (e.g., ) are reported as lachrymators and respiratory irritants, whereas the carboxylic acid form in the target compound may reduce volatility and associated hazards .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid?
- Methodology : The Boc-protected diazepane moiety can be introduced via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) protection of 1,4-diazepane is typically achieved using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) with a base like triethylamine at 0–25°C . Subsequent coupling to 6-phenylpyridine-3-carboxylic acid derivatives can be performed using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Q. How can the stability of the Boc group be assessed during synthesis and storage?
- Methodology : Monitor Boc group integrity via TLC (Rf comparison with standards) or ¹H NMR (tert-butyl singlet at δ 1.4–1.5 ppm). Accelerated stability studies under acidic (e.g., TFA/DCM) or basic (e.g., aqueous NaOH) conditions can predict decomposition pathways. Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the diazepane and pyridine rings (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to verify purity (>95%) and molecular ion ([M+H]⁺ expected).
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and Boc C=O at ~1680 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for Boc protection or coupling steps. Use ICReDD’s reaction path search tools to predict solvent effects and catalytic efficiency. Experimental validation involves screening computed conditions (e.g., DMF vs. THF solvents, 60–80°C) .
Q. What strategies resolve contradictions in solubility data across different batches?
- Methodology : Perform controlled solubility assays in DMSO, water (pH 7.4), and ethanol. Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, recrystallize the compound from ethanol/water (1:1) and compare melting points (literature range: 160–166°C, similar to Boc-protected analogs ).
Q. How can stereochemical impurities (e.g., diazepane ring conformers) be identified and minimized?
- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or capillary electrophoresis to separate enantiomers. For conformational analysis, employ 2D NOESY NMR to study spatial proximity of diazepane protons. MD simulations (AMBER force field) can model ring puckering .
Q. What are the challenges in characterizing degradation byproducts under physiological conditions?
- Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) or PBS (pH 7.4) at 37°C for 24–72 hours. Analyze by LC-MS/MS (QTOF instrument) to detect Boc cleavage (mass loss: 100.12 Da) or decarboxylation. Compare fragmentation patterns with reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
